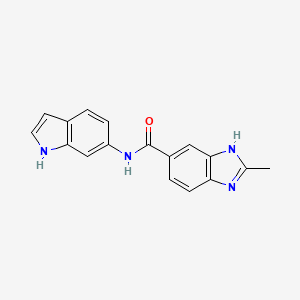

N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide

Description

Properties

Molecular Formula |

C17H14N4O |

|---|---|

Molecular Weight |

290.32 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-methyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C17H14N4O/c1-10-19-14-5-3-12(8-16(14)20-10)17(22)21-13-4-2-11-6-7-18-15(11)9-13/h2-9,18H,1H3,(H,19,20)(H,21,22) |

InChI Key |

GDBCZANMMOAOPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For 2-methyl-1H-benzimidazole-6-carboxylic acid intermediates, formic acid or trimethyl orthoformate are common carbonyl sources. For example:

Phosphorus Pentoxide-Mediated Cyclization

A patent by CA2722818C describes a high-temperature cyclization method using phosphorus pentoxide (P₂O₅) in polar solvents (e.g., methanesulfonic acid):

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 130–160°C |

| Solvent | Methanesulfonic acid |

| Catalyst | P₂O₅ |

| Reaction Time | 1–2 hours |

Chemoselective Condensation

A PMC study (PMC10609029) highlights chemoselective synthesis using anthranilamides and indole-3-carboxaldehydes in N,N-dimethylacetamide (DMAC) with sodium metabisulfite:

-

Step 1 : Condense anthranilamide with 1H-indole-6-carboxaldehyde.

Solvent and Catalyst Optimization

Solvent Systems

Catalytic Approaches

-

PTSA (p-Toluenesulfonic acid) : Used in indole-benzimidazole hybrid synthesis, yielding 74–82%.

-

Raney Nickel : Reduces nitro groups during intermediate steps, critical for amino-functionalized precursors.

Comparative Analysis of Methods

Mechanistic Insights

Cyclization Mechanism

In P₂O₅-mediated reactions, the acid catalyst protonates the carbonyl group, facilitating nucleophilic attack by the amine to form the benzimidazole ring. For indole coupling, the acyl chloride intermediate reacts with the indole’s primary amine via nucleophilic acyl substitution.

Side Reactions

-

Over-alkylation : Occurs with excess alkylating agents, mitigated by stoichiometric control.

-

Oxidation : Indole rings are prone to oxidation; antioxidants like Na₂S₂O₅ improve yields.

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

-

Genotoxic Impurities : Residual P₂O₅ requires strict monitoring (limit: <10 ppm).

-

Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Emerging Techniques

Chemical Reactions Analysis

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzimidazole formation | HCl (6 M), 90°C, 7 h | 90 |

| Amide coupling | EDCI, HOBt, DMF, RT, 12 h | 65–78 |

Nucleophilic Substitution Reactions

The benzimidazole nitrogen (N1) and indole C3 positions are reactive sites:

-

Alkylation : Reacts with alkyl halides (e.g., 3,3-dimethylallyl bromide) in the presence of NaH/DMF to form N-alkylated derivatives .

-

Arylation : Suzuki-Miyaura coupling at C5/C6 positions of benzimidazole using Pd catalysts, enabling introduction of aryl groups .

Example Reaction:

textN-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide + 3,3-dimethylallyl bromide → N-allyl derivative (Yield: 72%) [2]

Acid/Base-Mediated Reactions

-

Deprotonation : The indole NH group (pKa ~17) undergoes deprotonation with strong bases (e.g., NaH), enabling functionalization at C3 .

-

Protonation : Benzimidazole nitrogens (pKa ~5.5) protonate in acidic media, altering solubility and reactivity .

Hydrogen Bonding and π-Stacking Interactions

Crystallographic studies reveal:

-

Intermolecular H-bonds : N–H···O (2.814 Å) and N–H···N (2.946 Å) interactions stabilize the crystal lattice .

-

π-Stacking : Centroid-to-centroid distances of 3.579 Å between benzimidazole and indole rings enhance solid-state stability .

Functional Group Reactivity

Catalytic Transformations

-

Oxidation : The indole moiety undergoes selective oxidation with mCPBA to form N-oxide derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring under high-pressure conditions.

Biological Interaction-Driven Reactions

In pharmacological contexts:

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.27 | |

| Escherichia coli | 1.43 | |

| Candida albicans | 2.65 |

These findings suggest its potential as a therapeutic agent in treating infections, particularly those resistant to conventional antibiotics.

Neuropharmacological Applications

Recent studies have explored the neuropharmacological effects of this compound, particularly its ability to modulate neurotransmitter levels. The compound may serve as a candidate for treating neurological disorders by inhibiting monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain.

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, the anticancer efficacy of this compound was evaluated against several cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound significantly inhibited cell growth, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU). The study concluded that the compound could be a promising lead for further development as an anticancer drug.

Case Study 2: Antimicrobial Activity Assessment

A comprehensive evaluation of the antimicrobial properties was conducted using various strains of bacteria and fungi. The study employed a tube dilution method to determine MIC values, revealing that this compound exhibited significant inhibitory effects against multiple strains, highlighting its potential as an alternative treatment option for resistant infections.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .

Comparison with Similar Compounds

Core Heterocycles

- Target Compound : The benzimidazole-indole fusion combines planar aromatic systems, favoring π-π stacking and hydrophobic interactions. This contrasts with CPIPC-1 , which uses a piperazine-carboxamide linker to connect indole and chloropyridine, enabling conformational flexibility for TRPV1 activation .

Substituent Effects

- The methyl group at the 2-position of the benzimidazole in the target compound may reduce metabolic oxidation compared to the unsubstituted benzimidazole in the phenol derivative .

Physicochemical Properties

- Solubility: The phenol derivative’s hydroxyl group enhances aqueous solubility, whereas the benzothiazole analog’s sulfur atom may reduce it .

Biological Activity

N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on recent studies and findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with an indole structure, which is known for its ability to interact with various biological targets. The presence of the carboxamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. This compound has demonstrated:

- Inhibition of DNA Topoisomerases : It acts as an inhibitor of DNA topoisomerase I and II, enzymes crucial for DNA replication and transcription. In vitro assays showed that the compound significantly reduced cell viability in various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .

- Induction of Apoptosis : The compound promotes cell death via intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .

2. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it showed potent effects similar to established antibiotics, indicating its potential as an alternative treatment for bacterial infections .

3. Antiviral Properties

This compound has also been evaluated for its antiviral activity. It has shown effectiveness against HIV-1 variants, inhibiting reverse transcriptase with an IC50 in the low micromolar range . This suggests potential utility in treating viral infections.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : Its interaction with topoisomerases prevents the necessary conformational changes required for DNA replication and repair .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various benzimidazole derivatives, this compound was found to have an IC50 value of approximately 10 μM against MDA-MB-231 breast cancer cells. This study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial agents revealed that this compound exhibited MIC values comparable to those of standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. This underscores its potential as a new antimicrobial agent in clinical settings .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. What are the established synthetic pathways for N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving condensation and coupling reactions. For example, analogous benzimidazole derivatives are synthesized by reacting o-phenylenediamine with carbon disulfide and hydrazine hydrate to form intermediates, followed by condensation with aromatic aldehydes or ketones . Key intermediates are characterized using IR spectroscopy (e.g., S-H stretching at 2634 cm⁻¹, N-H at 3395 cm⁻¹) and 1H-NMR (e.g., δ12.31 for S-H protons) . Elemental analysis (±0.4% deviation) and ESI-MS confirm molecular formulas .

Q. How can spectroscopic methods validate the structural integrity of this compound?

- IR spectroscopy : Identifies functional groups (e.g., benzimidazole N-H stretches at ~3400 cm⁻¹, carbonyl C=O at ~1684 cm⁻¹) .

- 1H/13C-NMR : Resolves aromatic protons (δ6.5–8.5 ppm) and carbons (δ115–151 ppm for benzimidazole rings) .

- Mass spectrometry : ESI-MS provides exact mass-to-charge (m/z) ratios, with deviations <5 ppm confirming molecular integrity .

Q. What purification techniques ensure high-purity yields for pharmacological testing?

Column chromatography (silica gel) and recrystallization are standard. UPLC purity testing (e.g., 96.9–99.3% total peak area) ensures minimal impurities, critical for reliable bioactivity data .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target specificity?

SAR studies involve modifying substituents on the indole and benzimidazole moieties. For example:

- Indole position : Substitutions at the 6-position (vs. 4- or 5-) enhance binding to targets like Hedgehog pathway proteins (e.g., Gli1) .

- Benzimidazole methyl group : The 2-methyl group improves metabolic stability by reducing cytochrome P450 oxidation . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like Src/Abl kinases or butyrylcholinesterase .

Q. What in vitro assays assess enzyme inhibition or protein aggregation inhibition?

- Enzyme inhibition : Kinetic assays (e.g., Ellman’s method for cholinesterases) measure IC₅₀ values. For example, pseudo-irreversible inhibitors show time-dependent activity, analyzed via progress curves .

- Tau aggregation inhibition : Thioflavin-T fluorescence assays quantify inhibition of fibril formation (e.g., PE859, an indole derivative, reduced tau oligomerization in vitro) .

Q. How do crystallographic studies resolve contradictions in binding mode predictions?

X-ray crystallography (using SHELXL/SHELXS ) can resolve discrepancies between computational docking and experimental IC₅₀ values. For instance, clashes in predicted binding poses may explain reduced activity despite favorable docking scores . High-resolution (<2.0 Å) structures are essential for validating hydrogen-bonding networks (e.g., benzimidazole N-H interactions with catalytic residues) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Selectivity profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target kinases.

- Proteolysis-targeting chimeras (PROTACs) : Degrade kinases selectively by linking the compound to E3 ligase ligands .

- Metabolic stability assays : Liver microsome studies predict CYP-mediated degradation, guiding structural tweaks (e.g., fluorination to block oxidation sites) .

Methodological Considerations

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvents and reference standards .

- Dynamic equilibria : Tautomerism in benzimidazoles (e.g., NH vs. NH₂ forms) can cause split peaks. Variable-temperature NMR resolves this .

Q. What computational tools predict pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.